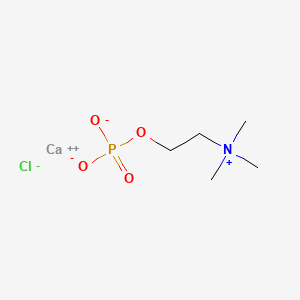

Calcium phosphorylcholine chloride

描述

Overview of Phosphorylcholine (B1220837) in Biological Systems

Phosphorylcholine (ChoP) is a molecule composed of a negatively charged phosphate (B84403) group bonded to a positively charged choline (B1196258) group. nih.gov This zwitterionic head group is a fundamental component of various phospholipids. nih.gov

Phosphorylcholine is a key metabolite in all living organisms, from bacteria to humans. hmdb.ca It plays a crucial role in phospholipid biosynthesis. hmdb.ca Within human metabolism, phosphorylcholine is involved in several enzymatic reactions. For instance, it can be converted to choline by the enzyme phosphoethanolamine/phosphocholine (B91661) phosphatase or transformed into CDP-choline by choline-phosphate cytidylyltransferase a. hmdb.ca The metabolism of phosphatidylcholines, which contain phosphorylcholine, is interconnected with other lipid metabolic pathways, ensuring the coordination of lipid homeostasis within the cell. metwarebio.com

Phosphorylcholine is the hydrophilic polar head group of phosphatidylcholines (PC), which are a major class of phospholipids. wikipedia.orgwikipedia.org Phosphatidylcholines are essential components of biological membranes, contributing significantly to their structural integrity and fluidity. wikipedia.orgnumberanalytics.com The amphipathic nature of these molecules, with a hydrophilic phosphorylcholine head and hydrophobic fatty acid tails, allows them to form the lipid bilayers that are fundamental to membrane structure. numberanalytics.comcreative-proteomics.com While phosphatidylcholines are abundant in the cell membranes of all plant and animal cells, they are notably absent in the membranes of most bacteria. wikipedia.orgmedkoo.com

Initially thought to be uncommon in bacteria, it is now understood that many bacteria express phosphorylcholine on their surfaces. nih.gov In prokaryotes, phosphorylcholine was first identified on the cell wall of Streptococcus pneumoniae. nih.gov It has since been found in other bacteria, such as Haemophilus influenzae and commensal Neisseria species. nih.gov The presence and phase variation (the turning on and off of its expression) of phosphorylcholine on bacterial surfaces play a role in host-pathogen interactions and bacterial survival within host cells. nih.gov For instance, in nontypeable Haemophilus influenzae (NTHI), biofilm growth leads to an increased proportion of variants expressing phosphorylcholine on their lipooligosaccharides (LOS). nih.gov Similarly, the choline residues in the cell wall teichoic acids of Streptococcus pneumoniae are crucial for the development of biofilms. nih.gov

Significance of Calcium Phosphorylcholine Chloride as an Active Intermediate

This compound serves as a valuable active intermediate in chemical synthesis. google.com

It is a necessary raw material for the preparation of Cytidine Diphosphate Choline (cytidine diphosphocholine) and an important intermediate for synthesizing bioactive phosphatide compounds. google.com Specifically, it is a key source material for bioactive phosphatidylcholines (PC), lysophosphatidylcholines (LPC), and glycerophosphocholine (GPC). google.com

The phosphorylcholine group is a major component of the head of the main phosphatide of red blood cell membranes, which imparts good biocompatibility. google.com This property makes this compound useful as a synthetic intermediate for new medicines containing phosphorylcholine. google.com It is also employed in the synthesis of biocompatible medical materials and for the surface modification of biomedical materials, highlighting its significant research and application value in bionical synthetic and modification fields. google.com Research has explored the use of phosphorylcholine-based polymers, in the presence of calcium ions, for gene delivery applications. researchgate.net

Relevance in Medical and Biological Applications

The relevance of this compound in medical and biological applications stems from its inherent biocompatibility. google.com The phosphorylcholine group is a major component of the outer leaflet of red blood cell membranes, which gives it a "camouflage" effect within the body, reducing the likelihood of adverse reactions. jmedtech.com This property is particularly valuable in the development of medical devices and drug delivery systems. jmedtech.commedchemexpress.commedchemexpress.com

Research has explored its potential in several areas, including:

Drug Delivery: As a component of micelles for drug delivery, it can enhance cellular internalization and the efficacy of therapeutic agents. medchemexpress.commedchemexpress.com

Biomedical Coatings: Its ability to resist protein and cell adhesion makes it an excellent candidate for coating medical devices such as stents, catheters, and heart valves to reduce the risk of blood clots and infection. jmedtech.com

Tissue Engineering: The biocompatible nature of phosphorylcholine-based materials is advantageous in creating scaffolds and other structures for tissue regeneration.

Atherosclerosis Research: Studies have investigated the role of antibodies to phosphorylcholine in the context of atherosclerosis, suggesting a potential link to the immune response to oxidized LDL. ebi.ac.uk

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335812 | |

| Record name | Calcium phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4826-71-5, 15557-11-6 | |

| Record name | Phosphorylcholine calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorylcholine calcium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015557116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Choline chloride O-(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHOSPHORYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5994SX1EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Identity and Properties

Calcium phosphorylcholine (B1220837) chloride is a white, solid compound that is highly soluble in water. guidechem.com It is known to form a monohydrate and a tetrahydrate. alfa-chemistry.com

Table 1: Chemical Identifiers of Calcium Phosphorylcholine Chloride

| Identifier | Value |

|---|---|

| CAS Number | 4826-71-5 guidechem.com |

| Molecular Formula | C5H13CaClNO4P nih.gov |

| Molecular Weight | 257.66 g/mol nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White solid guidechem.com |

| Solubility | Highly soluble in water guidechem.com |

| Storage Temperature | -20°C |

Synthesis and Manufacturing

The synthesis of calcium phosphorylcholine (B1220837) chloride typically involves a multi-step process. One common method begins with the phosphorylation of choline (B1196258) chloride to produce phosphorylcholine chloride. patsnap.com This is followed by a metathesis reaction with a calcium source, such as calcium hydroxide, to yield the final product. patsnap.comchemicalbook.com The process often includes purification steps like vacuum distillation, crystallization, and drying to obtain the desired purity. patsnap.comchemicalbook.compatsnap.com

A detailed synthesis process can be described as follows:

Phosphorylation: Choline chloride is reacted with a phosphorylating agent like phosphoric acid under controlled temperature and pressure to form a phosphorylcholine chloride mixture. patsnap.comchemicalbook.com

Metathesis Reaction: The phosphorylcholine chloride mixture is then reacted with an aqueous solution of a calcium source, for example, calcium hydroxide. The pH of the system is carefully controlled during this step. patsnap.comchemicalbook.com

Purification: The resulting mixture undergoes vacuum distillation to precipitate the solid product. patsnap.comchemicalbook.com This is followed by cooling to induce crystallization. chemicalbook.com The crystals are then filtered and dried to yield calcium phosphorylcholine chloride, often as a tetrahydrate. patsnap.comchemicalbook.com

Biological Interactions and Mechanisms

The biological interactions of calcium phosphorylcholine (B1220837) chloride are largely attributed to the phosphorylcholine moiety. As a key component of eukaryotic cell membranes, phosphorylcholine exhibits a range of immunomodulatory properties. medchemexpress.commedchemexpress.com

When used as a coating for medical devices, the phosphorylcholine groups create a surface that mimics the outer membrane of cells. jmedtech.commdpi.com This "biomimicry" results in a surface that is resistant to protein and cell adhesion, which in turn reduces the risk of thrombosis and biofilm formation. jmedtech.commdpi.com The material becomes surrounded by a layer of water molecules, effectively creating a "non-stick" surface. jmedtech.com

In the context of drug delivery, micelles incorporating phosphorylcholine chloride have been shown to improve the efficiency of cellular uptake. medchemexpress.commedchemexpress.com Studies have also indicated that phosphorylcholine can activate certain cholinergic and adrenergic receptors, suggesting a broader range of biological activities. medchemexpress.commedchemexpress.com

Future Research Directions and Unexplored Avenues

Elucidation of Specific Immunomodulatory Properties

The phosphorylcholine (B1220837) (PC) moiety is recognized for a wide array of immunomodulatory effects. medchemexpress.commedchemexpress.com It is a key component of some bacteria, apoptotic cells, and oxidized low-density lipoproteins (OxLDL), and can be immunogenic when exposed. ncats.io The molecule can paradoxically promote or protect against disease depending on the specific pathogen and the nature of the inflammatory response. ncats.io For instance, the phosphorylcholine-containing glycoprotein (B1211001) ES-62, secreted by the filarial nematode Acanthocheilonema viteae, demonstrates profound immune-suppressing effects by interacting with various immune cells. nih.gov This has positioned ES-62 as a potential therapeutic for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.gov

Future research should focus on delineating the precise immunomodulatory role of the calcium salt form of phosphorylcholine chloride. It is crucial to move beyond the general effects of the PC moiety and investigate how the complete compound interacts with specific immune cell receptors, such as Toll-like receptors (TLRs) and B-cell receptors. Studies should aim to clarify its influence on cytokine profiles, T-cell and B-cell activation, and dendritic cell maturation. Understanding these specific pathways is essential for harnessing its therapeutic potential.

| Immunomodulatory Context | Observed Effect of Phosphorylcholine (PC) | Reference |

| Pathogen-Associated | Immunodominant determinant of pneumococcal teichoic acids. | ncats.io |

| Prerequisite for proinflammatory effects of PAF and PAF-like lipids. | ncats.io | |

| Autoimmunity Model | The PC-containing glycoprotein ES-62 ameliorates inflammatory disorders. | nih.gov |

| Atherosclerosis Model | Induces production of anti-PC and anti-oxLDL antibodies, reducing lesions. | medchemexpress.com |

Detailed Mechanism of Action in Therapeutic Applications

The therapeutic application of phosphorylcholine coatings on drug-eluting stents to prevent coronary artery restenosis is an established practice, with a history of successful implantation in numerous patients. ncats.io Additionally, research in mouse models has shown that phosphorylcholine can reduce atherosclerotic lesions. medchemexpress.com However, the detailed molecular mechanisms underpinning these benefits are not fully understood. While it is known to exhibit excellent biocompatibility, its active role in preventing restenosis or reducing plaque requires deeper investigation.

Future studies must dissect the signaling pathways involved. For example, research should explore how the compound affects smooth muscle cell proliferation and migration, key factors in restenosis. Investigating its interaction with endothelial cells and its potential to promote endothelialization would provide significant insights. Clarifying whether the calcium ion plays a direct role in these processes, perhaps by influencing local calcium signaling pathways, is another critical, unexplored area.

Development of Novel Biosensors

The interaction between phosphorylcholine, calcium ions, and C-reactive protein (CRP) presents a compelling basis for biosensor development. nih.gov A study utilizing a surface plasmon resonance (SPR) biosensor demonstrated that the binding of Ca²⁺ to CRP induces a significant conformational change, which can be readily detected. nih.gov The subsequent binding of phosphocholine (B91661) to the Ca²⁺-CRP complex was quantified, revealing a high-affinity interaction. nih.gov

This principle could be exploited to create highly specific and sensitive biosensors for detecting CRP, a key inflammatory marker. Future research should focus on optimizing this system. This includes exploring different immobilization techniques for CRP on sensor surfaces and testing the system's performance in complex biological fluids like serum. Furthermore, investigating whether similar calcium-dependent interactions occur with other clinically relevant molecules could open the door to a new class of diagnostic biosensors based on the unique properties of calcium phosphorylcholine chloride.

| Biosensor Component | Finding | Implication for Future Research | Reference |

| Analyte | C-reactive protein (CRP) | Development of CRP-specific diagnostic tools. | nih.gov |

| Co-factor | Calcium (Ca²⁺) | Ca²⁺ acts as an efficient regulator, suggesting its concentration could modulate sensor sensitivity. | nih.gov |

| Ligand | Phosphocholine (PC) | High-affinity interaction (K(D)=5 µM) with the Ca²⁺-CRP complex enables sensitive detection. | nih.gov |

| Technology | Surface Plasmon Resonance (SPR) | SPR can quantify both the binding events and the associated conformational changes. | nih.gov |

Further Investigation into Biological Roles in Pathogenic Contexts

Phosphorylcholine is a surface molecule expressed by a variety of prokaryotic organisms, including both pathogenic and commensal bacteria that colonize eukaryotes. medchemexpress.comnih.gov It has been identified on the cell walls of pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. nih.gov The expression of PC on bacterial surfaces is a form of molecular mimicry, allowing pathogens to evade the host immune system or interact with host cell receptors for adhesion and invasion.

While the presence of PC on pathogens is known, its exact role can vary significantly between species. nih.gov Future research must undertake a comparative analysis of the function of PC in different pathogenic contexts. For example, investigating how PC modification affects biofilm formation, antibiotic resistance, and interaction with host phagocytic cells is critical. Furthermore, exploring the potential of using the this compound compound to competitively inhibit PC-mediated pathogenic processes is a novel therapeutic strategy that warrants investigation.

Exploration of Green Chemistry Approaches in Synthesis

Recent advancements have led to the development of more environmentally friendly methods for synthesizing this compound tetrahydrate. google.comgoogle.com One patented method highlights a process that avoids the use of polluting solvents like ethanol, relying instead on steps like reduced pressure distillation and crystallization to purify the product. google.com This approach aligns with the principles of green chemistry by reducing hazardous waste and energy consumption. google.com

Future research should continue to build on these green principles. Efforts could be directed towards exploring the use of bio-based solvents or catalytic systems to further reduce the environmental impact. Optimizing reaction conditions, such as temperature and pressure, to maximize yield and minimize energy input is another important avenue. chemicalbook.com The goal is to develop a synthesis process that is not only efficient and high-yielding but also fully sustainable and scalable for industrial production. google.com

Targeted Delivery and Interaction Studies in Complex Biological Systems

The phosphorylcholine headgroup is a primary component of cell membranes, giving it exceptional biocompatibility. google.com This property has been leveraged by incorporating phosphorylcholine into drug delivery micelles, where it enhances cellular internalization. medchemexpress.com The interaction of calcium ions with phospholipid bilayers is also a subject of intense study, as calcium can significantly alter membrane properties like surface charge and aggregation. nih.govnih.gov

The next frontier in research is to combine these concepts to develop sophisticated, targeted drug delivery systems using this compound. Future studies should focus on creating and characterizing liposomes or nanoparticles coated with the compound. It is essential to investigate how these delivery vehicles interact with complex biological systems, such as the bloodstream and specific tissues. Research should examine their stability, protein corona formation, and cellular uptake mechanisms in detail. Understanding the intricate interplay between the phosphorylcholine moiety, the calcium ion, and biological membranes will be key to designing the next generation of effective and targeted therapies. nih.govnih.gov

常见问题

Q. What are the key physicochemical properties and identification markers for calcium phosphorylcholine chloride?

this compound (CAS 4826-71-5) is identified by its molecular formula C₅H₁₃CaClNO₄P and tetrahydrate structure. Key properties include hygroscopicity and stability at -20°C in powdered form, with degradation risks in aqueous solutions if stored improperly . For verification, use NMR or mass spectrometry to confirm the presence of the phosphorylcholine headgroup and calcium coordination. Purity (>98% in research-grade samples) should be validated via HPLC or titration methods .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

- Storage: Store powder at -20°C in desiccated conditions. Reconstituted solutions should be aliquoted and stored at -80°C to prevent hydrolysis .

- Handling: Use ice for temperature-sensitive steps (e.g., enzymatic assays). Avoid repeated freeze-thaw cycles .

- Purity checks: Regularly validate using COA (Certificate of Analysis) and cross-reference with in-house HPLC data .

Q. What are the standard assay protocols for quantifying phosphorylcholine derivatives in biological samples?

Phosphatidylcholine assay kits (e.g., colorimetric/enzymatic methods) are optimized for detecting phosphorylcholine metabolites. Key steps:

- Sample prep: Homogenize tissues in ice-cold PBS, centrifuge at 12,000×g to remove debris .

- Data normalization: Use internal standards (e.g., deuterated choline) and subtract background signals from controls .

- Limitations: Avoid over-dilution; samples exceeding the standard curve’s upper limit require reanalysis .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers in membrane studies?

The compound integrates into lipid bilayers via its zwitterionic phosphorylcholine headgroup, mimicking eukaryotic cell membranes. Experimental designs often use:

- Calorimetry: Isothermal titration calorimetry (ITC) to measure binding thermodynamics with phospholipids like DMPC or DPPC .

- Fluorescence anisotropy: To assess membrane fluidity changes upon incorporation .

- Contradictions: Variability in binding affinities may arise from calcium’s dual role as a structural stabilizer and signaling modulator .

Q. What metabolic pathways involve this compound, and how can researchers model its flux?

It participates in:

- Glycerophospholipid metabolism: Precursor to cytidine diphosphate (CDP)-choline, critical for phosphatidylcholine synthesis (KEGG map00564) .

- Serine/glycine pathways: Linked to one-carbon metabolism via choline oxidation . Methodological tips:

- Use isotopic tracing (¹³C or ²H-labeled choline) to track flux in hepatocyte models .

- Monitor ATP utilization in enzymatic phosphorylation steps, as competing reactions (e.g., CTP synthesis) reduce yield .

Q. How do researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in effects (e.g., pro- vs. anti-inflammatory outcomes) may stem from:

- Concentration thresholds: Low doses (µM range) may stabilize membranes, while high doses (mM) disrupt calcium signaling .

- Cell-type specificity: Tumor cells (e.g., hepatic carcinomas) show elevated phosphorylcholine levels vs. normal tissues . Validation strategies:

- Replicate studies in multiple cell lines (e.g., HUVECs for endothelial responses, HepG2 for metabolic profiling) .

- Control for calcium-independent effects using chelators (e.g., EGTA) .

Experimental Design Considerations

Q. What are best practices for synthesizing this compound with high yield and purity?

Traditional methods use diphenylphosphoryl chloride as a phosphorylating agent, but this requires toxic solvents (pyridine). Modern alternatives:

- Enzymatic synthesis: Choline kinase-mediated phosphorylation with ATP regeneration systems improves safety and yield .

- Yield optimization: Adjust pH to 7.4–8.0 to favor calcium coordination and reduce byproducts .

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Chemical synthesis | 85–90 | >98 | Toxic solvents required |

| Enzymatic phosphorylation | 70–75 | >95 | ATP dependency |

Q. How can researchers mitigate interference from endogenous choline in phosphorylcholine assays?

- Chromatographic separation: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/ammonium formate) to resolve phosphorylcholine from free choline .

- Enzymatic depletion: Pre-treat samples with choline oxidase to degrade unphosphorylated choline .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing phosphorylcholine-related data?

Q. How should researchers document methods for peer-reviewed reproducibility?

Follow MIAME (Minimum Information About a Metabolic Experiment) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。